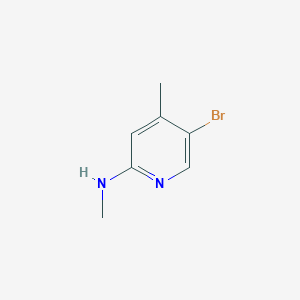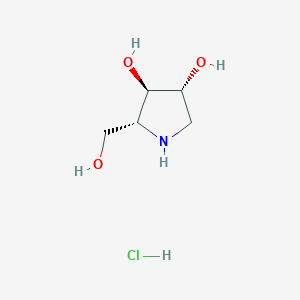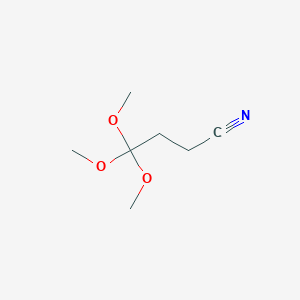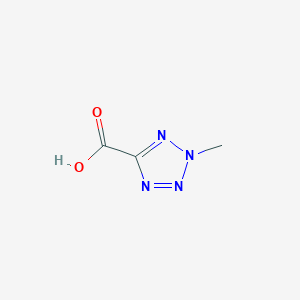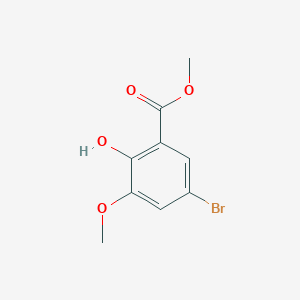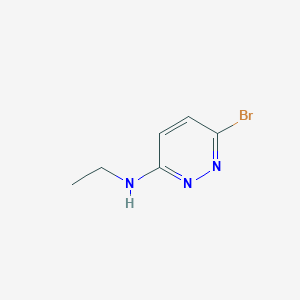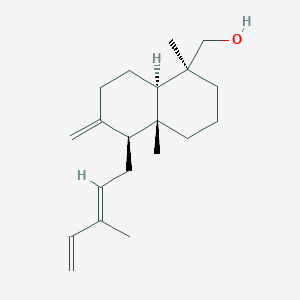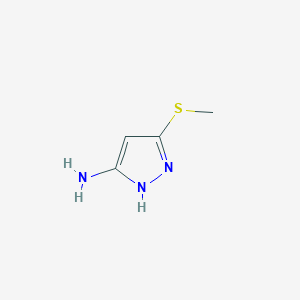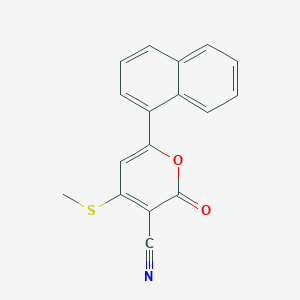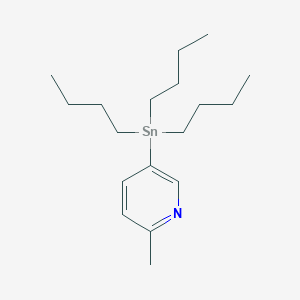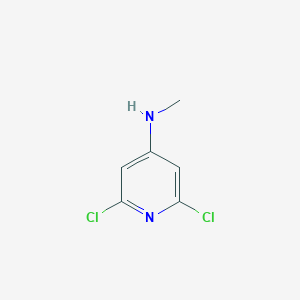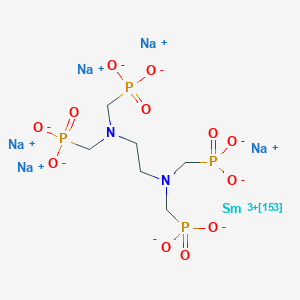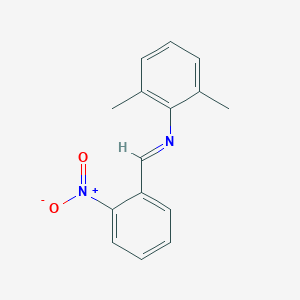![molecular formula C13H15NO3S B179760 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one CAS No. 122080-99-3](/img/structure/B179760.png)
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tosyl-3-azabicyclo[320]heptan-6-one is a bicyclic compound with the molecular formula C13H15NO3S It is characterized by the presence of a tosyl group (4-methylphenylsulfonyl) attached to a bicyclic azabicycloheptanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one typically involves the following steps:
Formation of the Azabicycloheptanone Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where the azabicycloheptanone is treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the bicyclic structure can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, triethylamine.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
3-Tosyl-3-azabicyclo[3.2.0]heptane: A derivative without the carbonyl group.
Uniqueness
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is unique due to its specific combination of a tosyl group and a bicyclic azabicycloheptanone structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWWLRSSOSHIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619553 |
Source


|
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122080-99-3 |
Source


|
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
